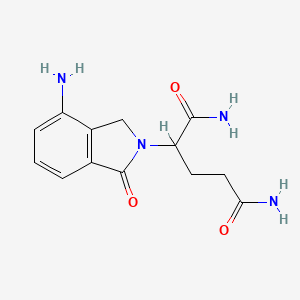
2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide involves several steps. One common method includes the reaction of an appropriate isoindoline derivative with a pentanediamide precursor under controlled conditions . The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amino derivatives .
Scientific Research Applications
2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide has a wide range of scientific research applications . In chemistry, it is used as a reference standard and in the synthesis of other compounds . In biology and medicine, it is studied for its potential therapeutic effects and as an impurity in the production of drugs like lenalidomide . Additionally, it has applications in the industry as a chemical intermediate and in the development of new materials .
Mechanism of Action
The mechanism of action of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide involves its interaction with specific molecular targets and pathways . As an impurity of lenalidomide, it may share similar mechanisms, such as modulating the activity of ubiquitin E3 ligase cereblon . This interaction leads to the degradation of specific transcription factors, which can influence various cellular processes .
Comparison with Similar Compounds
2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide is similar to other compounds like lenalidomide and thalidomide . it is unique in its specific structure and properties .
Similar compounds include:
- Lenalidomide
- Thalidomide
- 2-(4-(1-Oxoisoindolin-2-yl)phenyl)butanoic acid
Properties
Molecular Formula |
C13H16N4O3 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-(7-amino-3-oxo-1H-isoindol-2-yl)pentanediamide |
InChI |
InChI=1S/C13H16N4O3/c14-9-3-1-2-7-8(9)6-17(13(7)20)10(12(16)19)4-5-11(15)18/h1-3,10H,4-6,14H2,(H2,15,18)(H2,16,19) |
InChI Key |
VQHPHJCNTXZKPR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2N)C(=O)N1C(CCC(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


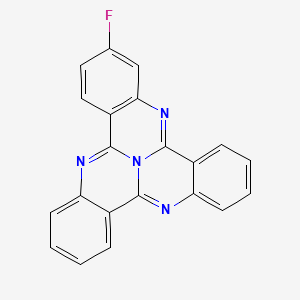
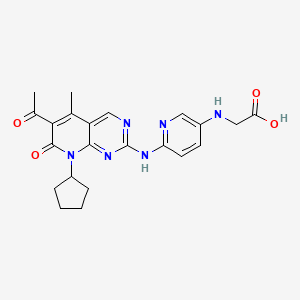
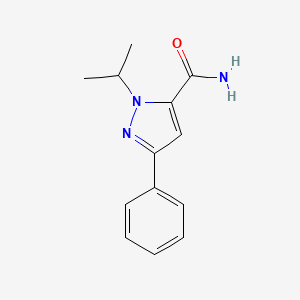
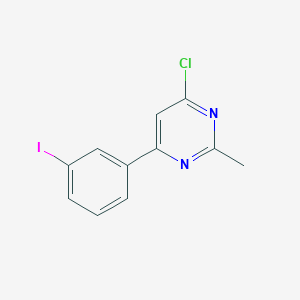
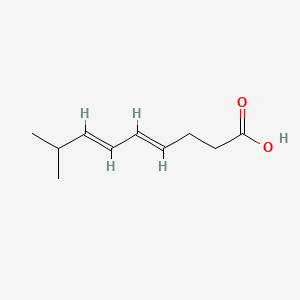
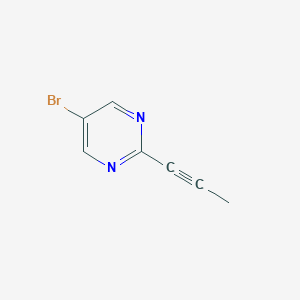
![Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]-](/img/structure/B13425841.png)
![3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13425844.png)
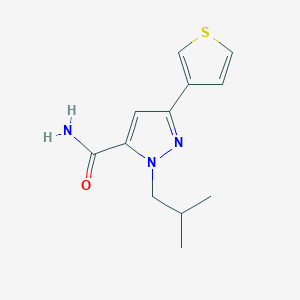
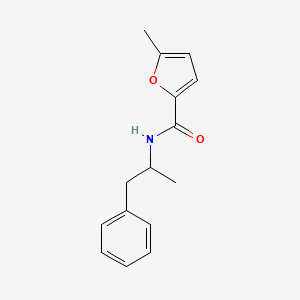
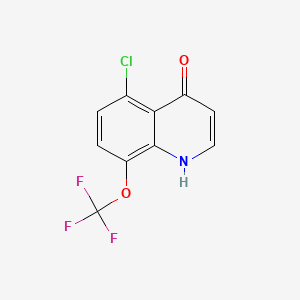
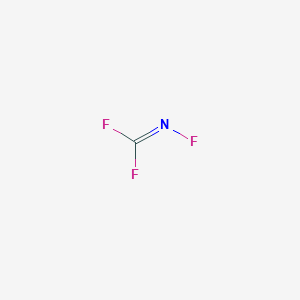

![(Z)-N'-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide](/img/structure/B13425886.png)
